molecular formula C10H8N2O3 B14345024 N-(3-Cyanobenzoyl)glycine CAS No. 99290-63-8

N-(3-Cyanobenzoyl)glycine

Cat. No.: B14345024
CAS No.: 99290-63-8
M. Wt: 204.18 g/mol
InChI Key: GLBIQDHSPREUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanobenzoyl)glycine is a chemical compound with the molecular formula C10H8N2O3. It is also known as 2-[(3-cyanobenzoyl)amino]acetic acid. This compound is characterized by the presence of a cyanobenzoyl group attached to the glycine molecule. It has a molecular weight of 204.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanobenzoyl)glycine typically involves the reaction of 3-cyanobenzoyl chloride with glycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanobenzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-Cyanobenzoyl)glycine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Cyanobenzoyl)glycine involves its interaction with specific molecular targets. The cyanobenzoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety can also participate in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyanobenzoyl and glycine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

99290-63-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-[(3-cyanobenzoyl)amino]acetic acid

InChI

InChI=1S/C10H8N2O3/c11-5-7-2-1-3-8(4-7)10(15)12-6-9(13)14/h1-4H,6H2,(H,12,15)(H,13,14)

InChI Key

GLBIQDHSPREUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.